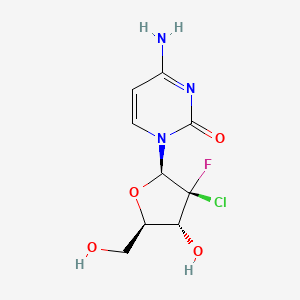![molecular formula C9H10BrNS B13102828 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine with bromine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds and modified thiazine rings.
Applications De Recherche Scientifique
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biological pathways. The bromine and sulfur atoms play crucial roles in these interactions, contributing to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-3,4-dihydro-2H-benzo[B][1,4]oxazine: Similar in structure but contains an oxygen atom instead of sulfur.
2-Methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloro-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine: Contains chlorine instead of bromine, which affects its reactivity and biological activity.
Uniqueness
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine is unique due to the presence of both bromine and sulfur atoms, which confer distinct chemical reactivity and biological properties
Propriétés
Formule moléculaire |
C9H10BrNS |
|---|---|
Poids moléculaire |
244.15 g/mol |
Nom IUPAC |
8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C9H10BrNS/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3 |
Clé InChI |
TUHHWWCOLKIZRF-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=C(S1)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)




![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)
![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)



![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)

